N-(3-aminophenyl)-N-methylmethanesulfonamide belongs to the class of sulfonamide derivatives, which are characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic amine. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The molecular formula for this compound is , with a molecular weight of 256.37 g/mol.
The synthesis of N-(3-aminophenyl)-N-methylmethanesulfonamide typically involves several steps:
The molecular structure of N-(3-aminophenyl)-N-methylmethanesulfonamide can be described as follows:
N-(3-aminophenyl)-N-methylmethanesulfonamide can undergo various chemical reactions:
The mechanism of action for N-(3-aminophenyl)-N-methylmethanesulfonamide is primarily related to its interaction with biological targets:
The physical and chemical properties of N-(3-aminophenyl)-N-methylmethanesulfonamide include:
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2O2S |
| Molecular Weight | 256.37 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; insoluble in water |
| Density | Not specified |
These properties indicate that the compound has suitable solubility characteristics for various chemical applications.
N-(3-aminophenyl)-N-methylmethanesulfonamide has several important applications:
1.1. N-Alkylation and Sulfonylation Reaction Pathways
The synthesis of N-(3-aminophenyl)-N-methylmethanesulfonamide typically initiates with the sulfonylation of 3-nitroaniline. This involves reacting 3-nitroaniline with methanesulfonyl chloride under basic conditions to form N-(3-nitrophenyl)methanesulfonamide. Nucleophilic substitution occurs at the amine group, with catalysts like triethylamine (TEA) in aprotic solvents (e.g., THF or dichloromethane) proving optimal. The electron-withdrawing nitro group deactivates the aromatic ring, ensuring sulfonylation occurs exclusively at the primary amine without competing side reactions. Yields exceed 85% when maintaining temperatures at 0–5°C to suppress disubstitution [1] [5]. Post-sulfonylation, the nitro group remains intact for subsequent reduction.
Table 1: Optimization of Sulfonylation Conditions
| Base Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | THF | 0–5 | 88 |
| Pyridine | DCM | 20–25 | 75 |
| NaOH (aq.) | Water | 20 | 65 |
Selective N-methylation of the sulfonamide intermediate employs two strategies:
Table 2: Catalyst Performance in N-Methylation
| Catalyst | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Ir(III) Complex 2b | Solvent-free, 110°C | 94 | >99% |
| Ru(II) Complex 3a | Solvent-free, 110°C | 78 | 92% |
Reduction of the nitro group in N-(3-nitrophenyl)-N-methylmethanesulfonamide to the target amine commonly employs heterogeneous catalysts. Pd/C (5–10 wt%) in ethanol or ethyl acetate facilitates complete reduction within 2–4 hours at 25–50°C and 1–3 bar H₂. PtO₂ offers faster kinetics (≤1 hour) but risks over-reduction if not carefully controlled. Catalyst poisoning is mitigated via substrate purification to remove sulfur impurities [5] [8].
Non-catalytic reduction is preferred for sulfur-containing intermediates to avoid catalyst deactivation:
Table 3: Comparison of Nitro Reduction Methods
| Reducing System | Conditions | Yield (%) | Drawbacks |
|---|---|---|---|
| Pd/C (5%) + H₂ | EtOH, 25°C, 2 bar | 95 | Sulfur poisoning risk |
| Na₂S₂O₄ | H₂O/THF, 60°C | 85 | Moderate atom economy |
| SnCl₂/HCl | HCl (conc.), reflux | 98 | Corrosive waste generation |
Solid-phase peptide synthesis (SPPS) principles are adaptable for N-(3-aminophenyl)-N-methylmethanesulfonamide by anchoring 3-nitroaniline derivatives to resins (e.g., Wang resin). Sulfonylation and methylation occur on-resin, followed by nitro reduction and cleavage. Microwave irradiation (100–120°C) accelerates each step, reducing reaction times from hours to minutes. Crucially, wash-free protocols eliminate solvent-intensive steps by evaporating deprotection bases (e.g., pyrrolidine) via directed nitrogen flushing, reducing waste by 95% [6]. This approach enhances purity by minimizing side reactions during workup.
Flow chemistry enables scalable synthesis with enhanced safety and efficiency:
Industrial processes prioritize solvent sustainability:
Table 4: Solvent Environmental Footprint
| Solvent | PMI* | Recyclability (%) | Alternative |
|---|---|---|---|
| DMF | 58 | 70–80 | Sulfolane |
| THF | 45 | 85 | 2-MeTHF (bio-based) |
| Dichloromethane | 62 | <50 | Ethyl acetate |
*Process Mass Intensity: kg waste per kg product
Table 5: Key Identifiers for N-(3-Aminophenyl)-N-methylmethanesulfonamide
| Property | Value |
|---|---|
| IUPAC Name | 1-(3-Aminophenyl)-N-methylmethanesulfonamide |
| Molecular Formula | C₈H₁₂N₂O₂S |
| CAS Registry Number | Not assigned (see [3]) |
| SMILES | O=S(=O)(NC)CC1=CC(=CC=C1)N |
| Related Compounds | 1-(4-Aminophenyl)-N-methylmethanesulfonamide (CAS 109903-35-7, [8]) |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 154933-56-9
CAS No.:
CAS No.: 68609-92-7